molecular formula C9H9IO2 B13133937 (3-Iodo-5-methylphenyl)acetic acid

(3-Iodo-5-methylphenyl)acetic acid

Cat. No.: B13133937
M. Wt: 276.07 g/mol
InChI Key: PEDPMQWDOSEEEI-UHFFFAOYSA-N
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Description

2-(3-Iodo-5-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9IO2 It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 3-iodo-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-iodo-5-methylphenyl)acetic acid typically involves the iodination of 3-methylphenylacetic acid. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodo-5-methylphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the iodine atom is replaced by another aromatic group.

Scientific Research Applications

2-(3-Iodo-5-methylphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-iodo-5-methylphenyl)acetic acid is not well-documented. its effects are likely related to its ability to participate in various chemical reactions, particularly those involving the iodine atom. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Iodo-5-methylphenyl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where other isomers may not be as effective.

Biological Activity

(3-Iodo-5-methylphenyl)acetic acid, a compound with notable structural features, has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant studies and data.

This compound is characterized by the presence of an iodine atom and a methyl group on a phenyl ring. Its molecular formula is C10H11IC_10H_{11}I and it has a molecular weight of approximately 304.12 g/mol. The unique substitution pattern influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. The iodine atom can enhance lipophilicity, facilitating membrane permeability and interaction with cellular receptors or enzymes. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Antifungal Activity

Similar compounds have been evaluated for antifungal properties. For instance, 3-iodochromone derivatives were screened for their fungicidal activity against Sclerotium rolfsii, revealing promising results . This indicates that this compound might possess similar antifungal potential due to its iodine content.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focused on the antibacterial activity of acetic acid against biofilm-producing organisms found that it could eradicate mature biofilms effectively after three hours of exposure . This suggests that derivatives like this compound may contribute similarly in clinical settings.
  • Pharmacological Studies : Pharmacological evaluations indicate that compounds with similar structures have been tested for their effects on pulmonary function and other physiological responses . These studies highlight the importance of safety pharmacology in assessing the therapeutic potential of novel compounds.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-(3-Iodo-2-methylphenyl)acetic acidIodine at a different positionDifferent reactivity patterns due to substitution
3-Iodo-4-methylphenylacetic acidIodine and methyl groups in different positionsVariation in steric hindrance affecting reactivity
Methyl 2-(3-bromo-5-methylphenyl)acetateBromine instead of iodinePotentially different biological activities

This table illustrates how variations in substitution can affect the biological activity and reactivity profiles of related compounds.

Properties

Molecular Formula

C9H9IO2

Molecular Weight

276.07 g/mol

IUPAC Name

2-(3-iodo-5-methylphenyl)acetic acid

InChI

InChI=1S/C9H9IO2/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12)

InChI Key

PEDPMQWDOSEEEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)I)CC(=O)O

Origin of Product

United States

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